

Introduction: The Imperative for Thermodynamic Characterization

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Compound of Interest

Compound Name: *N*-ethyl-5-methoxy-2-nitroaniline

CAS No.: 314755-31-2

Cat. No.: B2894101

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N-ethyl-5-methoxy-2-nitroaniline is a substituted nitroaniline that, like many of its class, holds potential as a key intermediate in the synthesis of dyes, and more critically, in the development of novel pharmaceutical compounds. The arrangement of its functional groups—an ethylamino group, a methoxy group, and a nitro group on a benzene ring—suggests a molecule with a specific polarity, hydrogen bonding capability, and molecular weight that dictates its physical and chemical behavior. For researchers in drug development, a thorough understanding of a compound's thermodynamic properties is not merely academic; it is a cornerstone of rational drug design, formulation, and manufacturing.

Properties such as melting point, heat of fusion, solubility, and thermal stability govern a substance's behavior from initial synthesis and purification to its ultimate bioavailability and efficacy as a therapeutic agent. Despite its importance, a comprehensive experimental and computational dataset for the thermodynamic properties of **N-ethyl-5-methoxy-2-nitroaniline** is conspicuously absent from the current scientific literature.

This guide, therefore, shifts from a review of existing data to a forward-looking, methodological whitepaper. It is designed to provide researchers, scientists, and drug development professionals with a robust framework of experimental and computational protocols necessary

to determine the core thermodynamic properties of **N-ethyl-5-methoxy-2-nitroaniline**. By presenting these methodologies, this document aims to empower researchers to fill the current knowledge gap, ensuring a foundation of scientific integrity and logical progression in their work.

Part 1: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties provides the "ground truth" for any compound. The following sections detail the key experimental protocols, emphasizing the causality behind methodological choices to ensure data of the highest quality and reliability.

Melting Point and Enthalpy of Fusion: Markers of Purity and Stability

The melting point is a fundamental thermodynamic property, offering a rapid assessment of a compound's purity.^[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range.^[2] The enthalpy of fusion, the energy required to induce this phase change, provides insight into the strength of the intermolecular forces within the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining melting points and enthalpies of fusion due to its high precision and the small sample size required.^[3]^[4]

Step-by-Step Methodology:

- **Sample Preparation:** A small, accurately weighed sample (typically 1-5 mg) of **N-ethyl-5-methoxy-2-nitroaniline** is hermetically sealed in an aluminum DSC pan. The sample should be a fine powder to ensure uniform heat transfer.^[1]
- **Instrument Calibration:** The DSC instrument must be calibrated for temperature and enthalpy using certified standards (e.g., indium) to ensure the accuracy of the measurements.

- Experimental Program: The sample is subjected to a controlled temperature program. A typical program involves:
 - An initial isothermal period to stabilize the sample temperature.
 - A linear temperature ramp (e.g., 5-10 °C/min) through the expected melting range. A slower heating rate can provide better resolution of the melting peak.^[5]
 - A final isothermal period after melting is complete.
- Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is typically taken as the onset temperature of the endothermic melting peak, and the enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area of this peak.^[6]

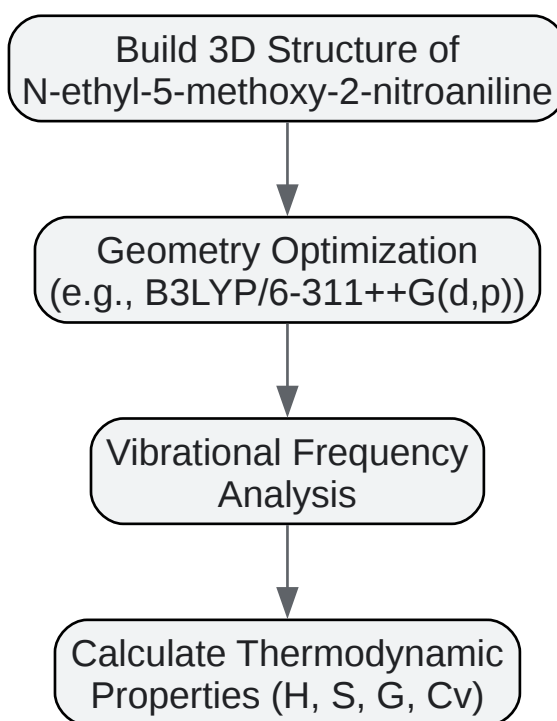
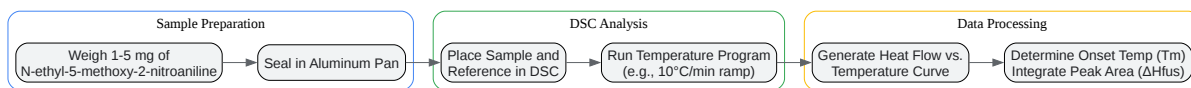
Causality in Experimental Design: The choice of a hermetically sealed pan prevents any mass loss due to sublimation during heating, which would otherwise affect the accuracy of the enthalpy measurement. The linear heating rate ensures that the sample temperature increases uniformly, allowing for a clear and reproducible melting endotherm.

Data Presentation:

Property	Value
Melting Point (Onset)	TBD °C
Enthalpy of Fusion (ΔH_{fus})	TBD J/g

TBD: To be determined experimentally.

Experimental Workflow for DSC Analysis



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